molecular formula C9H11F3N4O2 B2742420 4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240115-95-1

4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2742420
CAS RN: 240115-95-1
M. Wt: 264.208
InChI Key: HWOAHYIXSSNOHU-UHFFFAOYSA-N
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Description

The compound “4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C9H11F3N4O2 . It is used for pharmaceutical testing .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include reactions related to the trifluoromethyl group and the morpholinoamino group. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Multicomponent Synthesis Techniques : A one-pot, four-component synthesis methodology using morpholine derivatives has been demonstrated to efficiently produce dihydropyrano[2,3-c]pyrazoles. This method emphasizes the role of morpholine as a facilitator in reactions aiming for the construction of complex heterocyclic compounds, showcasing its utility in facilitating bond formations under mild conditions without the need for hazardous solvents or chromatographic purification (Zhou, Li, & Su, 2016).

  • Reactions with Polyfluorinated Aldehydes : The interaction of pyrazole derivatives with polyfluorinated aliphatic aldehydes in the presence of morpholine has been explored, leading to the formation of fluorinated pyrazoles. These reactions highlight the chemical versatility of morpholine-containing compounds when exposed to reactive aldehydes, enabling the introduction of fluorinated motifs into heterocyclic frameworks (Shermolovich & Yemets, 2000).

Spectroscopic and Structural Analysis

  • Solvatochromic Shift Studies : The absorption and fluorescence characteristics of morpholine derivatives have been investigated, revealing insights into their solvatochromic behaviors. These studies are crucial for understanding the electronic properties of such compounds, including their excited state dipole moments, which are indicative of their potential in various applications ranging from material science to biological imaging (Deepa et al., 2013).

  • Quantum Mechanical Calculations : Computational studies on morpholine derivatives have provided detailed insights into their molecular structural parameters, vibrational frequencies, and electronic properties. Such quantum mechanical calculations are invaluable for predicting the reactivity, stability, and interaction patterns of these compounds, paving the way for their application in various scientific domains (Govindasamy & Gunasekaran, 2015).

properties

IUPAC Name

4-[(E)-morpholin-4-yliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5H,1-4H2,(H2,14,15,17)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOZQYUYQCAMID-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

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